N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound is a benzothiazole derivative featuring a 4,7-dimethoxy-substituted benzo[d]thiazol-2-yl core, linked to a furan-2-carboxamide group via a diethylaminoethyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . Its molecular formula is C₁₉H₂₄ClN₃O₃S, with a molecular weight of 409.9 g/mol .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c1-5-22(6-2)11-12-23(19(24)16-8-7-13-27-16)20-21-17-14(25-3)9-10-15(26-4)18(17)28-20;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPKGOHQBUVKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a diethylamino group, a furan moiety, and a benzo[d]thiazole ring, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of 440.0 g/mol .
The biological activity of this compound is primarily linked to its interaction with various biological targets, including:
- Histone Deacetylases (HDACs) : Interaction studies indicate that the compound may exhibit binding affinity to HDACs, which play a crucial role in gene expression regulation and are implicated in cancer progression .
- Antitumor Activity : The thiazole and furan moieties in the compound have been associated with cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways .
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| A-431 | 1.98 ± 1.22 | Antitumor |
| Jurkat | 1.61 ± 1.92 | Antitumor |
| HT29 | <23.30 | Growth Inhibition |
These values indicate that the compound may be more effective than traditional chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly impact efficacy.
- Diethylamino Group : Enhances solubility and interaction with biological targets.
- Substituents on the Furan and Benzo[d]thiazole : Influence the overall pharmacological profile and selectivity towards cancer cells .
Anticancer Properties
A study focusing on thiazole derivatives highlighted that compounds similar to this compound demonstrated potent anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
In addition to its antitumor effects, preliminary data suggest potential antimicrobial activity against various pathogens, indicating its broad-spectrum therapeutic potential .
In Vitro Studies
In vitro assays have shown that this compound can induce significant morphological changes in treated cells, such as loss of membrane integrity and mitochondrial dysfunction, which are indicative of its mechanism of inducing cell death .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
The position and nature of substituents on the benzothiazole ring significantly influence electronic properties and bioactivity:
Key Observations:
Variations in the Amide Backbone
The amide linker and its substituents modulate solubility and pharmacological properties:
Key Observations:
- Furan vs. Pyrrole : Furan’s oxygen atom may engage in hydrogen bonding, while pyrrole’s nitrogen could participate in coordination or π-stacking .
- Hydrochloride Salt: The diethylaminoethyl group in the target compound and analogs forms hydrochloride salts, improving aqueous solubility critical for drug delivery .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound ensures higher water solubility compared to non-ionic analogs like those in .
- Thermal Stability : Melting points for benzothiazole derivatives typically exceed 500 K, as seen in (503–504 K), suggesting robust thermal stability .
Research Findings and Implications
- Synthetic Routes : The target compound’s benzothiazole core may be synthesized via cyclization reactions similar to those in , which describes heterocyclization of thioamides .
- Structure-Activity Relationships (SAR): Methoxy Position: 4,7-Dimethoxy substitution may optimize steric and electronic interactions compared to mono-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the benzo[d]thiazol-2-yl intermediate by reacting substituted benzothiazole precursors with appropriate carboxamide derivatives under reflux conditions (e.g., acetonitrile or ethanol). Cyclization steps may require iodine and triethylamine in DMF to form the thiadiazole core . For the final hydrochloride salt, treat the free base with HCl in a polar solvent (e.g., ethanol). Reaction duration (1–3 minutes for cyclization) and stoichiometric ratios (e.g., 1:1 molar ratio of intermediates) are critical for optimal yields (>90%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the benzo[d]thiazole and furan rings. For example, methoxy groups at positions 4 and 7 on the benzothiazole ring show distinct singlets at δ ~3.8–4.0 ppm .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1670 cm⁻¹) and amine/amide N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Use FAB-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine atoms .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, particularly for co-crystals formed during synthesis .
Q. How can researchers address solubility challenges for this compound in biological assays?
- Methodological Answer : The hydrochloride salt form improves aqueous solubility. For in vitro studies, dissolve in DMSO (≤1% v/v) or PBS (pH 7.4) with sonication. For NMR studies, use deuterated DMSO or CDCl3. Precipitates can be removed via centrifugation (10,000 rpm, 5 minutes) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use flash chromatography (silica gel, chloroform:acetone 3:1) or recrystallization (ethanol/water mixtures). Monitor purity via TLC (Rf ~0.12–0.2 in chloroform:acetone) .
Advanced Research Questions
Q. How can reaction mechanisms for the cyclization step be elucidated, and what data contradictions might arise?
- Methodological Answer : Cyclization likely proceeds via nucleophilic attack and sulfur elimination. Mechanistic studies should combine isotopic labeling (e.g., 15N NMR) and computational modeling (DFT). Contradictions may arise between theoretical predictions (e.g., bond angles) and experimental X-ray data due to crystal packing effects. Resolve discrepancies by comparing multiple crystal forms or solvent-dependent NMR shifts .
Q. What in vitro biological activity profiles have been reported for structurally related benzo[d]thiazole carboxamides?
- Methodological Answer : Analogues with methoxy and diethylaminoethyl groups exhibit antimicrobial and antitumor activity. For example, 1,3,4-thiadiazole derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus. Use MTT assays (48–72 hours) and flow cytometry (apoptosis markers) to evaluate cytotoxicity .
Q. How can structure-activity relationships (SAR) be optimized for this compound?
- Methodological Answer :
- Methoxy Substitution : Replace 4,7-dimethoxy groups with electron-withdrawing groups (e.g., Cl, NO2) to enhance electrophilicity and bioactivity .
- Diethylaminoethyl Chain : Modify chain length (e.g., propyl vs. ethyl) to alter logP and membrane permeability. Use HPLC logD7.4 measurements for validation .
Q. What strategies ensure stability during long-term storage of this compound?
- Methodological Answer : Store as a lyophilized powder at –20°C under argon. Monitor degradation via HPLC-UV (C18 column, acetonitrile:water gradient). Avoid exposure to light, as benzothiazole derivatives are prone to photoisomerization .
Q. How can computational modeling predict binding interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
